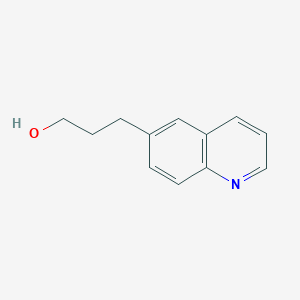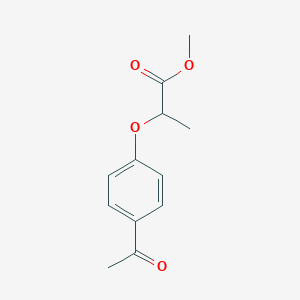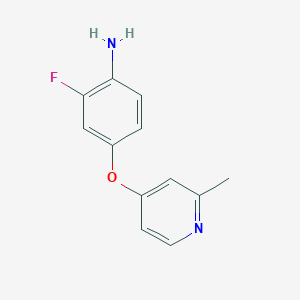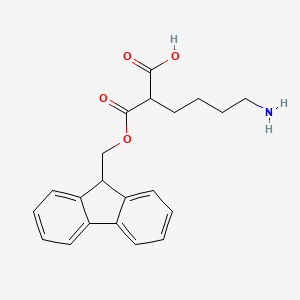
3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester typically involves the esterification of 3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)- with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of substituted pyridine derivatives.
科学研究应用
3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and chlorine substituents on the pyridine ring can enhance its binding affinity and specificity for certain targets, leading to inhibition or modulation of biological pathways.
相似化合物的比较
Similar Compounds
- 3-Pyridinecarboxylic acid, 4,6-dichloro-2-methoxy-
- 3-Pyridinecarboxylic acid, 4,6-dichloro-2-[[2-[(1,1-dimethylethoxy)carbonyl]hydrazinylidene]methyl]-, ethyl ester
- 3-Pyridinecarboxylic acid, 4,6-dichloro-2-[[(hydroxyamino)methylene]amino]-, methyl ester
Uniqueness
The presence of the trifluoromethyl group in 3-Pyridinecarboxylicacid,4,6-dichloro-2-(trifluoromethyl)-,methylester distinguishes it from other similar compounds. This group can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it unique and valuable for specific applications.
属性
分子式 |
C8H4Cl2F3NO2 |
|---|---|
分子量 |
274.02 g/mol |
IUPAC 名称 |
methyl 4,6-dichloro-2-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H4Cl2F3NO2/c1-16-7(15)5-3(9)2-4(10)14-6(5)8(11,12)13/h2H,1H3 |
InChI 键 |
CSWFEYVXBJPAEY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(N=C(C=C1Cl)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


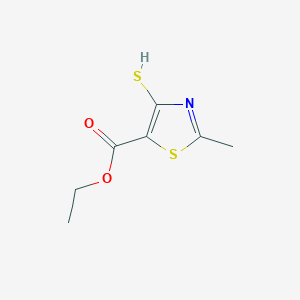
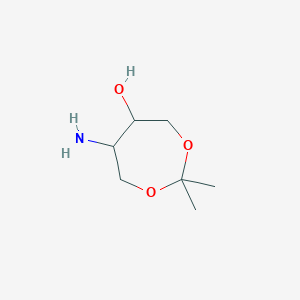
![Benzo[g]quinolin-4-ol](/img/structure/B8707344.png)
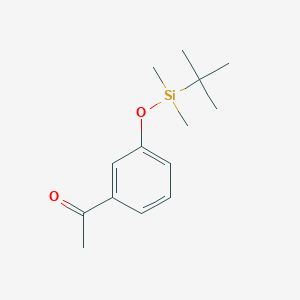
![2-bromo-5-methyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B8707357.png)

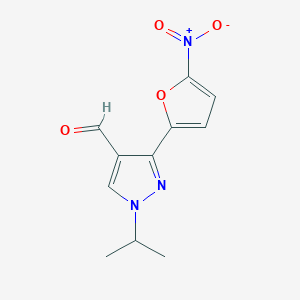

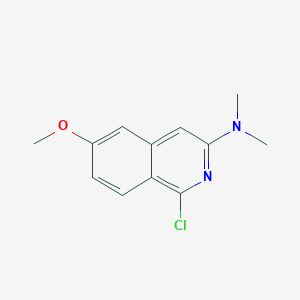
![N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B8707376.png)
